

Physical and chemical properties of 3-Ethylpyridin-2-amine

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Compound of Interest

Compound Name: 3-Ethylpyridin-2-amine

Cat. No.: B122465

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An In-depth Technical Guide to 3-Ethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Ethylpyridin-2-amine** (CAS No: 42753-67-3). The information is curated for professionals in research and drug development, with a focus on structured data presentation, experimental context, and visual representations of key concepts.

Core Physical and Chemical Properties

3-Ethylpyridin-2-amine, a substituted aminopyridine, possesses a unique set of properties that make it a compound of interest in various chemical and pharmaceutical research domains. Its fundamental characteristics are summarized below.

Table 1: Physical Properties of **3-Ethylpyridin-2-amine**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₀ N ₂	--INVALID-LINK--[1]
Molecular Weight	122.17 g/mol	--INVALID-LINK--[1]
Melting Point	40-43 °C	--INVALID-LINK--[2]
Boiling Point	235.511 °C at 760 mmHg	--INVALID-LINK--[3]
Density	1.037 g/cm ³	--INVALID-LINK--[3]
Flash Point	119.229 °C	--INVALID-LINK--[3]
Appearance	Powder	--INVALID-LINK--[2]

Table 2: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	42753-67-3	--INVALID-LINK--[1]
IUPAC Name	3-ethylpyridin-2-amine	
Synonyms	2-Amino-3-ethylpyridine, 3-Ethyl-2-pyridinamine	--INVALID-LINK--[4]

Spectroscopic Data (Predicted and General)

While specific experimental spectra for **3-Ethylpyridin-2-amine** are not readily available in public databases, the expected spectral characteristics can be inferred from the general properties of primary aromatic amines and pyridines.

Table 3: Predicted and Expected Spectroscopic Data

Spectrum	Expected Peaks/Signals
^1H NMR	Signals for the ethyl group (a quartet and a triplet), aromatic protons on the pyridine ring, and a broad signal for the $-\text{NH}_2$ protons which may exchange with D_2O . ^[5]
^{13}C NMR	Resonances for the two carbons of the ethyl group and the five distinct carbons of the pyridine ring. The carbon bearing the amino group (C2) and the carbon with the ethyl group (C3) would show characteristic shifts. ^[6]
IR Spectroscopy	Two N-H stretching bands characteristic of a primary amine in the $3300\text{--}3500\text{ cm}^{-1}$ region. C-H stretching from the ethyl group and aromatic ring below 3000 cm^{-1} . Aromatic C=C and C=N stretching vibrations in the $1400\text{--}1600\text{ cm}^{-1}$ region. An N-H bending (scissoring) vibration around 1600 cm^{-1} . ^[7]
Mass Spectrometry	A molecular ion peak (M^+) at an odd m/z value, consistent with the nitrogen rule for a compound with two nitrogen atoms. Fragmentation would likely involve the loss of the ethyl group or parts of the pyridine ring. The base peak could arise from α -cleavage next to the amino group. ^[8]

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of **3-Ethylpyridin-2-amine** is not extensively documented in readily accessible literature. However, general methods for the synthesis of substituted 2-aminopyridines can be adapted. One common approach is the Chichibabin reaction, which involves the amination of pyridines using sodium amide. For a 3-substituted pyridine, this reaction can yield a mixture of products, and the specific conditions would need to be optimized.

Another potential route involves the multi-step synthesis starting from a suitable pyridine precursor, followed by the introduction of the ethyl and amino groups.

Chemical Reactivity

The chemical reactivity of **3-Ethylpyridin-2-amine** is characterized by the presence of the nucleophilic amino group and the basic pyridine nitrogen.

A documented reaction involves the conversion of 2-amino-3-ethylpyridine to 2-chloro-3-ethylpyridine. In this procedure, 2-amino-3-ethylpyridine is treated with concentrated hydrochloric acid, followed by the addition of thionyl chloride and nitric acid at low temperatures (0-5 °C) to yield the chlorinated product.[6] This highlights the reactivity of the amino group and its potential for diazotization and substitution reactions.

The amino group can also undergo acylation, alkylation, and can participate in the formation of various heterocyclic systems, a common feature for 2-aminopyridines in medicinal chemistry.[9]

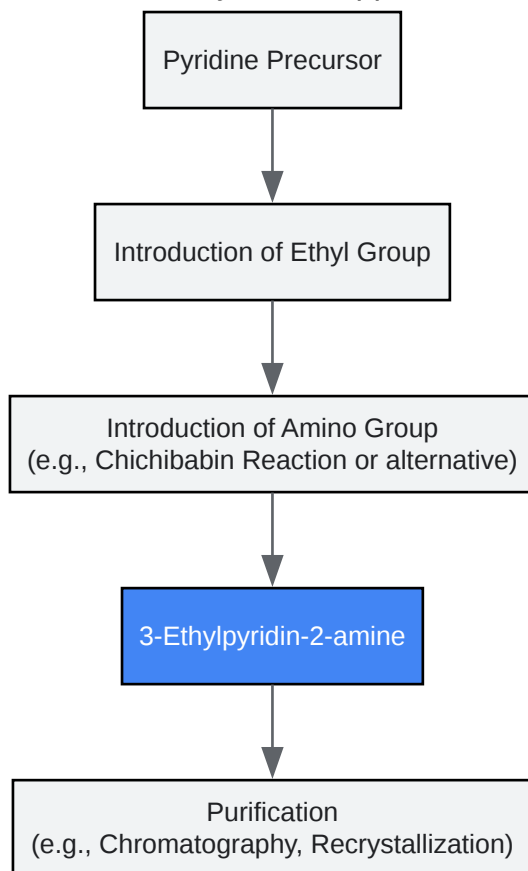
Potential Applications in Drug Discovery

While specific biological activities of **3-Ethylpyridin-2-amine** are not widely reported, the 2-aminopyridine scaffold is a well-established pharmacophore in drug discovery. Derivatives of 2-aminopyridine have been investigated for a wide range of therapeutic applications, including as kinase inhibitors, antibacterial agents, and for their effects on the central nervous system.[9][10] The ethyl group at the 3-position can influence the compound's lipophilicity, steric profile, and metabolic stability, potentially modulating its biological activity and pharmacokinetic properties. Therefore, **3-Ethylpyridin-2-amine** serves as a valuable building block for the synthesis of novel compounds with potential therapeutic value.

Experimental Workflows and Logical Relationships

The following diagrams illustrate key conceptual workflows related to the study and application of **3-Ethylpyridin-2-amine**.

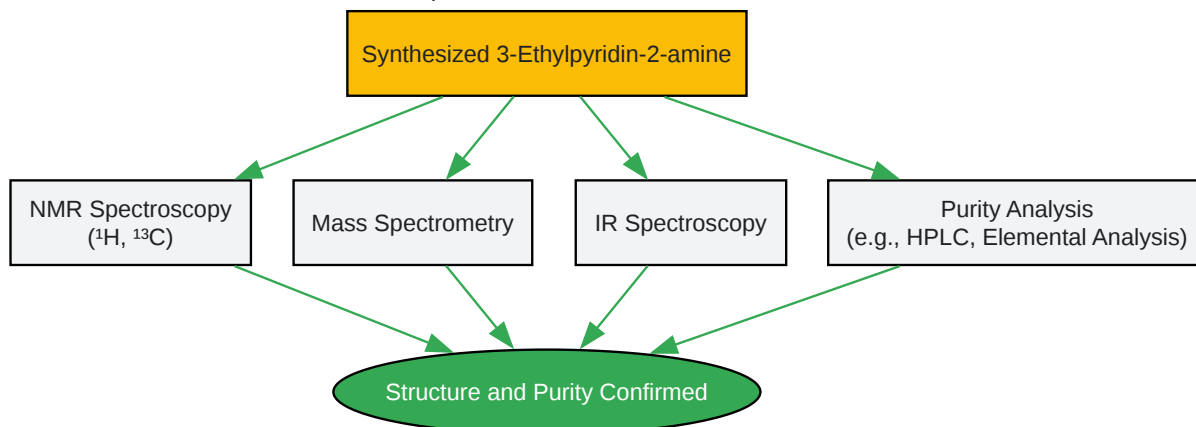
General Synthetic Approach



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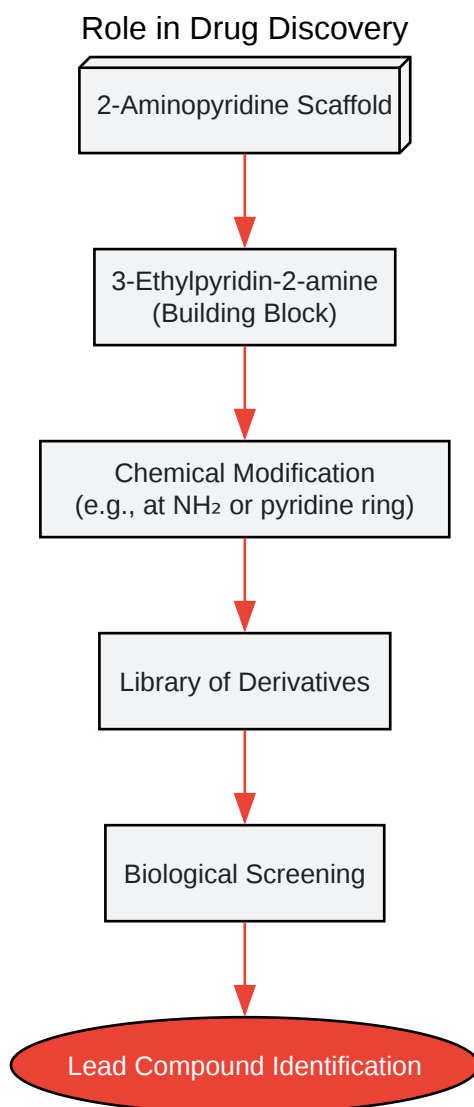
Caption: A generalized workflow for the synthesis of **3-Ethylpyridin-2-amine**.

Compound Characterization Workflow



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Caption: Standard workflow for the structural characterization and purity assessment.



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Caption: Logical flow of utilizing **3-Ethylpyridin-2-amine** in a drug discovery program.

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